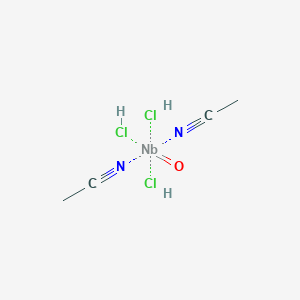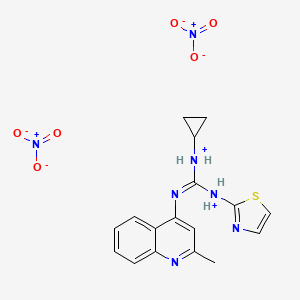
Diethylcarbamazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylcarbamazine hydrochloride is a synthetic organic compound primarily used as an anthelmintic medication. It is highly effective in treating filarial infections such as lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . This compound was discovered in 1947 by Yellapragada Subbarow and is included in the World Health Organization’s List of Essential Medicines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethylcarbamazine hydrochloride is synthesized from 4-methylpiperazine. The synthesis involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine. This intermediate is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Diethylcarbamazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted analogs .
Aplicaciones Científicas De Investigación
Diethylcarbamazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on parasitic organisms and its potential use in controlling parasitic infections.
Medicine: this compound is extensively researched for its therapeutic applications in treating filarial diseases.
Mecanismo De Acción
The mechanism of action of diethylcarbamazine hydrochloride involves sensitizing microfilariae to phagocytosis. This is achieved by inhibiting arachidonic acid metabolism in the parasites, making them more susceptible to the host’s immune response. The compound’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .
Comparación Con Compuestos Similares
Ivermectin: Another anthelmintic used to treat onchocerciasis (river blindness) and other parasitic infections.
Albendazole: Used for treating a variety of parasitic worm infestations.
Levamisole: An immunomodulatory and antihelminthic agent.
Comparison: Diethylcarbamazine hydrochloride is unique in its specific action against filarial parasites and its ability to sensitize microfilariae to phagocytosis. Unlike ivermectin, which is preferred for onchocerciasis, this compound is more effective for lymphatic filariasis and loiasis . Additionally, it has a different mechanism of action compared to albendazole and levamisole, making it a valuable alternative in the treatment of specific parasitic infections .
Propiedades
Número CAS |
5348-97-0 |
|---|---|
Fórmula molecular |
C10H22ClN3O |
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H21N3O.ClH/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;/h4-9H2,1-3H3;1H |
Clave InChI |
WCJHPDVYERQRGZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N1CCN(CC1)C.Cl |
Números CAS relacionados |
90-89-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)







![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
